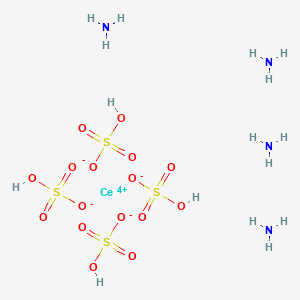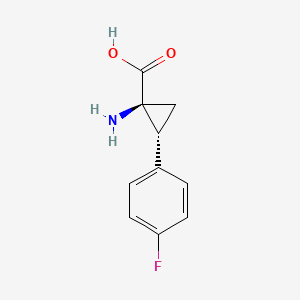
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid is a chiral compound with the molecular formula C10H9FO2 It is characterized by the presence of a cyclopropane ring substituted with an amino group and a 4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent hydrolysis and amination steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and safety.
化学反応の分析
Types of Reactions
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets .
類似化合物との比較
Similar Compounds
- (1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine
- (1S,2R)-2-([(4-fluorophenyl)amino]carbonyl)cyclohexanecarboxylic acid
Uniqueness
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom on the phenyl ring enhances its stability and reactivity compared to similar compounds .
特性
分子式 |
C10H10FNO2 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC名 |
(1S,2R)-1-amino-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-7-3-1-6(2-4-7)8-5-10(8,12)9(13)14/h1-4,8H,5,12H2,(H,13,14)/t8-,10+/m1/s1 |
InChIキー |
HHZRXAVJZXEFPR-SCZZXKLOSA-N |
異性体SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C2=CC=C(C=C2)F |
正規SMILES |
C1C(C1(C(=O)O)N)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


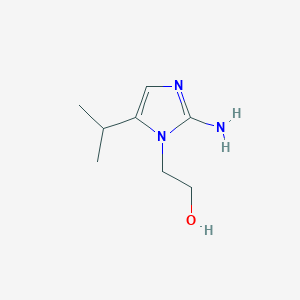
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)

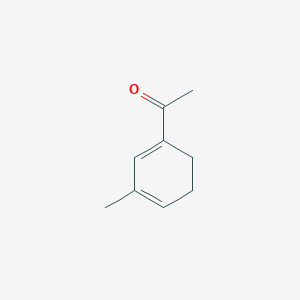
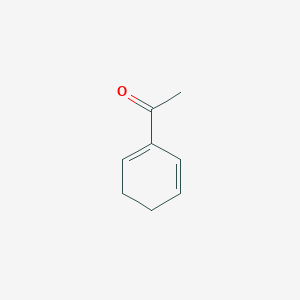
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
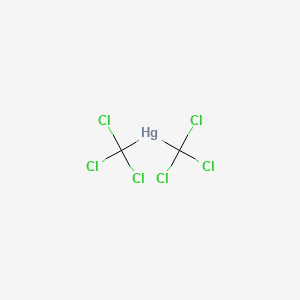
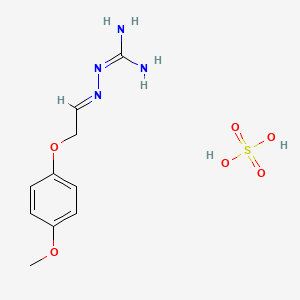

![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
